![molecular formula C9H14N2O2S B2784341 2-[(Dimethylamino)methyl]benzene-1-sulfonamide CAS No. 1094713-95-7](/img/structure/B2784341.png)
2-[(Dimethylamino)methyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dimethylamino)methyl]benzene-1-sulfonamide is an organic compound characterized by the presence of a dimethylamino group attached to a benzene ring, which is further substituted with a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methyl]benzene-1-sulfonamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron filings in hydrochloric acid.
Formylation: Aniline is then formylated to form N-formylaniline using formic acid and acetic anhydride.
Dimethylation: N-formylaniline is dimethylated using formaldehyde and dimethylamine to yield N,N-dimethylaniline.
Sulfonation: Finally, N,N-dimethylaniline undergoes sulfonation with chlorosulfonic acid to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing conditions.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: N,N-dimethylbenzene-1-sulfonamide N-oxide.
Reduction: 2-[(Dimethylamino)methyl]benzene-1-amine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
2-[(Dimethylamino)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of sulfonamide-based drugs, which are known for their antibacterial and diuretic properties.
Biological Studies: The compound is used in the study of enzyme inhibition, particularly targeting carbonic anhydrase enzymes, which are implicated in various diseases including glaucoma and certain cancers.
Industrial Applications: It is utilized in the production of dyes and pigments due to its ability to undergo electrophilic aromatic substitution reactions.
作用機序
The mechanism of action of 2-[(Dimethylamino)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
類似化合物との比較
Benzene-1-sulfonamide: Lacks the dimethylamino group, resulting in different reactivity and biological activity.
N,N-Dimethylbenzene-1-sulfonamide: Similar structure but without the methyl group on the nitrogen, leading to variations in its chemical behavior.
Uniqueness: 2-[(Dimethylamino)methyl]benzene-1-sulfonamide is unique due to the presence of both the dimethylamino and sulfonamide groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.
特性
IUPAC Name |
2-[(dimethylamino)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11(2)7-8-5-3-4-6-9(8)14(10,12)13/h3-6H,7H2,1-2H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAOBJOUJXNRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
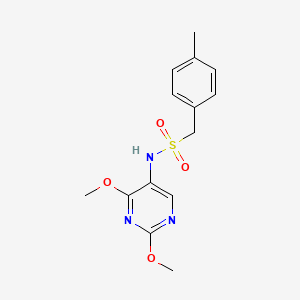
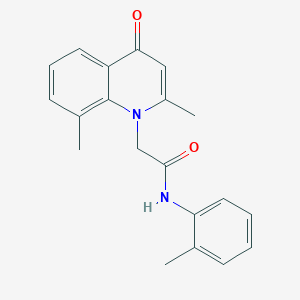
![N-[4-(2,2-Difluoro-1-methylcyclopropyl)phenyl]prop-2-enamide](/img/structure/B2784260.png)
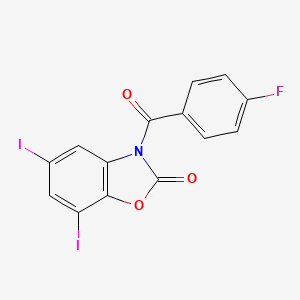
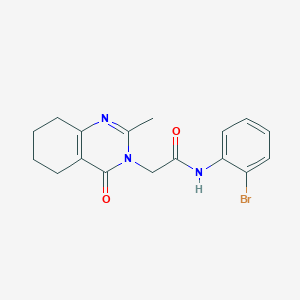

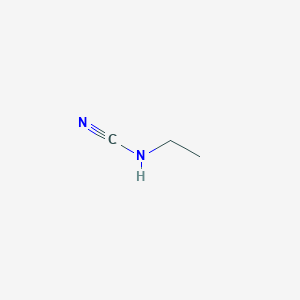
![4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2784275.png)
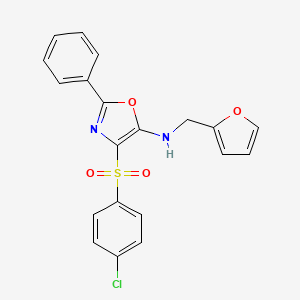
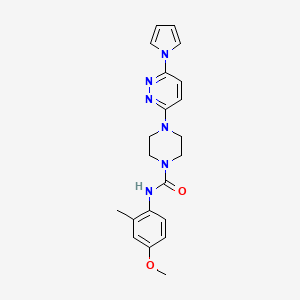
![3-chloro-1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2784278.png)
![2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2784279.png)
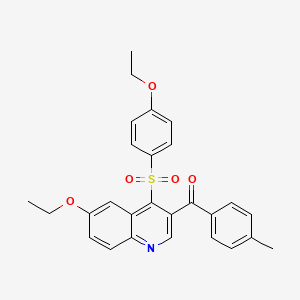
![Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2784281.png)
